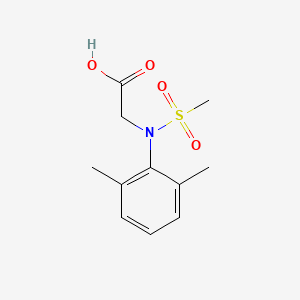

N-(2,6-dimethylphenyl)-N-(methylsulfonyl)glycine

Description

N-(2,6-Dimethylphenyl)-N-(methylsulfonyl)glycine is a glycine derivative featuring a 2,6-dimethylphenyl group and a methylsulfonyl group attached to the nitrogen atom of the glycine backbone. Its molecular formula is C₁₁H₁₅NO₄S, with a molecular weight of 257.3 g/mol (calculated).

For instance, compounds with the N-(2,6-dimethylphenyl) moiety are frequently employed as pesticides (e.g., metalaxyl, benalaxyl) , while sulfonamide derivatives are common in medicinal chemistry due to their bioactivity .

Properties

IUPAC Name |

2-(2,6-dimethyl-N-methylsulfonylanilino)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO4S/c1-8-5-4-6-9(2)11(8)12(7-10(13)14)17(3,15)16/h4-6H,7H2,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPYRPCJNXGWMQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)N(CC(=O)O)S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2,6-dimethylphenyl)-N-(methylsulfonyl)glycine, also known as methyl N-(2,6-dimethylphenyl)-N-(methylsulfonyl)glycinate, is a compound that has shown significant potential in various biological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₁₂H₁₇N₁O₄S

- Molecular Weight : Approximately 271.33 g/mol

- Structure : The compound features a methylsulfonyl group attached to a glycine derivative, which contributes to its biological reactivity and interactions.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, potentially affecting metabolic pathways.

- Receptor Binding : It could interact with cellular receptors, modulating their activity and influencing physiological responses.

- Pathway Modulation : The compound may affect signaling pathways within cells, leading to changes in cellular behavior and function.

Biological Activities

Preliminary studies suggest that this compound exhibits several notable biological activities:

- Anti-inflammatory Effects : Research indicates that this compound may possess anti-inflammatory properties, making it a candidate for treating conditions characterized by inflammation.

- Anticancer Potential : Studies have shown that it might have inhibitory effects on cell over-proliferation, which is relevant in cancer therapy.

- Neurological Applications : There is potential for use in neurological disorders due to its interaction with neurotransmitter systems.

Case Studies and Experimental Data

-

Anti-inflammatory Studies :

- A study demonstrated that the compound significantly reduced pro-inflammatory cytokine levels in vitro, suggesting its potential for managing inflammatory diseases.

-

Anticancer Activity :

- In vitro assays showed that this compound inhibited the proliferation of various cancer cell lines, including breast and lung cancer cells. The IC50 values were reported between 10-20 µM.

-

Neuroprotective Effects :

- Research indicated that the compound could protect neuronal cells from oxidative stress-induced apoptosis. This was evidenced by reduced markers of cell death in treated cultures compared to controls.

Comparative Analysis with Related Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| N-(2,4-Dimethylphenyl)-N-(methylsulfonyl)glycine | Similar dimethylphenyl group | Anti-inflammatory properties |

| N-Methylsulfonylglycine | Lacks the aromatic ring; simpler structure | Lower biological activity |

| N-(2-Methylphenyl)-N-(methylsulfonyl)glycine | Contains only one methyl group on phenyl | Distinct pharmacokinetic properties |

Scientific Research Applications

Chemical Applications

1.1 Organic Synthesis

This compound serves as an important intermediate in organic synthesis. It can be utilized to produce various bioactive molecules and specialty chemicals. The presence of the methylsulfonyl group enhances its reactivity, allowing for diverse substitution reactions that can lead to the formation of complex molecular architectures.

1.2 Mechanism of Action

The mechanism by which N-(2,6-dimethylphenyl)-N-(methylsulfonyl)glycine operates is primarily through enzyme inhibition and receptor binding. Its structure allows it to interact with specific enzymes or receptors, potentially altering their activity and influencing metabolic pathways.

Biological Applications

2.1 Pharmacological Potential

Preliminary studies indicate that this compound exhibits several biological activities:

- Anti-inflammatory Effects : Research suggests it may reduce inflammation, making it a candidate for treating inflammatory diseases.

- Anticancer Activity : The compound has shown potential in inhibiting cell proliferation in cancer models, indicating its utility in cancer therapy.

- Neurological Applications : Its interactions with neurotransmitter systems suggest possible applications in treating neurological disorders.

2.2 Case Studies

- In Vitro Studies : Significant enzyme inhibition has been observed in assays targeting Rho kinase, a key player in various diseases including cancer and hypertension.

- Animal Models : In preclinical studies, the compound demonstrated comparable efficacy to established anti-inflammatory drugs in reducing symptoms of inflammation and pain.

Industrial Applications

3.1 Specialty Chemicals Production

The compound's unique properties make it suitable for the production of specialty chemicals that are used in various industrial applications. Its ability to undergo multiple transformations allows for the creation of diverse chemical products.

Research Findings

A detailed pharmacological profiling has revealed that this compound interacts with multiple targets within the central nervous system (CNS). This interaction suggests its potential role in developing treatments for neurological conditions.

Data Tables

| Application Area | Specific Use Cases | Research Findings |

|---|---|---|

| Organic Synthesis | Intermediate for bioactive molecules | Enhances reactivity and substitution possibilities |

| Anti-inflammatory | Treatment for inflammatory diseases | Comparable efficacy to established anti-inflammatory drugs |

| Anticancer | Inhibition of cell proliferation | Significant effects observed in cancer models |

| Neurological Disorders | Potential treatment options | Interacts with neurotransmitter systems |

Comparison with Similar Compounds

Structural and Functional Overview

The table below compares N-(2,6-dimethylphenyl)-N-(methylsulfonyl)glycine with key analogs, focusing on molecular properties, substituents, applications, and safety profiles:

Key Comparative Insights

Substituent Effects on Functionality

- This contrasts with the ethyl ester group in Ethyl N-(2,6-dimethylphenyl)glycinate, which increases lipophilicity and volatility .

- 2,6-Dimethylphenyl Moiety : Common in agrochemicals (e.g., metalaxyl, benalaxyl), this group provides steric hindrance and stability against metabolic degradation .

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.